Octa-1,6-dien-3-OL
Description
Octa-1,6-dien-3-OL is an unsaturated alcohol featuring double bonds at positions 1 and 6, with a hydroxyl group at position 3. It is primarily identified as a structural component of glycosides isolated from Xanthium sibiricum Patr. (Compositae), a plant used in Traditional Chinese Medicine for anti-inflammatory and therapeutic applications . Specifically, the (6Z)- and (6E)-isomers of 3-hydroxymethyl-7-methylthis compound 8-O-β-D-glucopyranoside (compounds 2 and 3 in ) are glycosylated derivatives of this compound. These compounds are associated with anti-inflammatory properties, likely contributing to the bioactivity of X. sibiricum extracts .
Properties
CAS No. |
51361-43-4 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
octa-1,6-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h3-5,8-9H,2,6-7H2,1H3 |
InChI Key |
OSLCPZYIPCXBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC(C=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Linalool can be synthesized through various methods, including the hydration of myrcene and the isomerization of geraniol . The hydration of myrcene involves the addition of water to the myrcene molecule under acidic conditions, resulting in the formation of linalool. The isomerization of geraniol, on the other hand, involves the rearrangement of the geraniol molecule to form linalool under the influence of heat and catalysts .
Industrial Production Methods
Industrial production of linalool typically involves the extraction of essential oils from plants such as Ocimum canum (basil) and other aromatic plants . The extraction methods include steam distillation, solvent extraction, and supercritical fluid extraction . Steam distillation is the most common method, where steam is passed through the plant material to vaporize the volatile compounds, which are then condensed and collected .
Chemical Reactions Analysis
Types of Reactions
Linalool undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: Linalool can be oxidized to form linalool oxide, which is used in the fragrance industry.
Reduction: Reduction of linalool can lead to the formation of tetrahydrolinalool, which has applications in perfumery.
Substitution: Linalool can undergo substitution reactions to form esters such as linalyl acetate, which is used in flavorings and fragrances.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.
Major Products
Linalool oxide: Formed through oxidation.
Tetrahydrolinalool: Formed through reduction.
Linalyl acetate: Formed through esterification.
Scientific Research Applications
Linalool has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Widely used in the production of fragrances, flavors, and household products.
Mechanism of Action
Linalool exerts its effects through various molecular targets and pathways. It is known to interact with the central nervous system, where it modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) . This interaction is believed to contribute to its anxiolytic and sedative effects . Additionally, linalool has been shown to inhibit the growth of microorganisms by disrupting their cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Octa-1,6-dien-3-OL with key structural analogs, emphasizing differences in functional groups, bioactivities, and applications:
Key Structural and Functional Differences:
Double Bond Position and Conjugation: this compound contains isolated double bonds (non-conjugated), reducing electronic delocalization compared to cholesta-4,6-dien-3-ol’s conjugated diene system. This conjugation in cholesta derivatives enhances stability and interaction with enzymes like BACE1 . 3,7-Dimethyl-2,6-octadien-1-ol (a geraniol-like compound) has a 2,6-conjugated diene, which is critical for its fragrance properties .
Hydroxyl Group Position :
- The C3 hydroxyl in this compound and cholesta-4,6-dien-3-ol facilitates hydrogen bonding, influencing solubility and receptor binding. In contrast, the C1 hydroxyl in 3,7-dimethyl-2,6-octadien-1-ol contributes to volatility and irritancy .
Biological Activity: this compound glycosides exhibit anti-inflammatory effects, likely via macrophage modulation . Cholesta-4,6-dien-3-ol demonstrates broad-spectrum antimicrobial activity (MIC: 0.46–0.94 mg/mL) and BACE1 inhibition, linking it to Alzheimer’s disease research .
Natural Occurrence :
- This compound derivatives are unique to X. sibiricum , whereas cholesta-4,6-dien-3-ol is widespread in marine organisms, peat, and plant resins .
Research Findings and Implications
- Anti-Inflammatory Potential: this compound glycosides from X. sibiricum are promising for treating inflammatory diseases, though further in vivo studies are needed .
- Cholesta-4,6-dien-3-ol : Its dual activity (antimicrobial and anti-BACE1) highlights its versatility in drug development, particularly for Alzheimer’s and antibiotic-resistant infections .
- Safety Profiles : 3,7-Dimethyl-2,6-octadien-1-ol’s irritant properties necessitate strict safety protocols in cosmetics, contrasting with this compound’s therapeutic safety in traditional use .
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